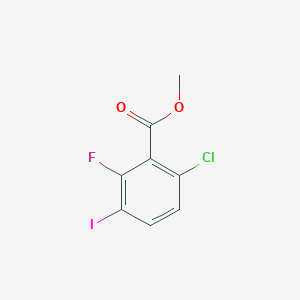

Methyl 6-chloro-2-fluoro-3-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClFIO2 |

|---|---|

Molecular Weight |

314.48 g/mol |

IUPAC Name |

methyl 6-chloro-2-fluoro-3-iodobenzoate |

InChI |

InChI=1S/C8H5ClFIO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |

InChI Key |

ZSNXMKYEEBTCDP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Chloro 2 Fluoro 3 Iodobenzoate

Retrosynthetic Analysis and Strategic Disconnections for Methyl 6-chloro-2-fluoro-3-iodobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the ester linkage and the carbon-halogen bonds.

Identification of Key Halogenated Aromatic Precursors

The most logical disconnection is at the ester group, leading to 6-chloro-2-fluoro-3-iodobenzoic acid and methanol (B129727). This simplifies the problem to the synthesis of the triply halogenated benzoic acid. The sequence of introducing the three different halogens (chlorine, fluorine, and iodine) is paramount to a successful synthesis, as the directing effects of the existing substituents will control the position of the next incoming group.

Several precursor molecules can be envisioned depending on the order of halogenation:

Starting from a fluorinated precursor: 2-Fluorobenzoic acid is a common starting material. The fluorine atom is an ortho, para-director. However, the carboxyl group is a meta-director. The combined effects must be carefully considered for subsequent halogenation steps.

Starting from a chlorinated precursor: 2-Chlorobenzoic acid or 3-chlorobenzoic acid could also serve as starting points. For instance, a synthetic pathway for a related compound, 2-fluoro-3-methyl aminobenzoate, begins with 2,6-dichlorobenzoic acid, which undergoes nitration and subsequent functional group manipulations. patsnap.com

Building from a simpler halogenated benzene (B151609): An alternative approach involves the halogenation of a simpler precursor like 1-chloro-3-fluorobenzene, followed by introduction of the iodine and finally the carboxyl or methyl ester group.

The choice of precursor is dictated by the regiochemical control that can be exerted during the sequential introduction of the remaining functional groups.

Esterification Strategies for the Methyl Benzoate (B1203000) Moiety

Once the 6-chloro-2-fluoro-3-iodobenzoic acid is synthesized, the final step is esterification. Due to the presence of two bulky halogen atoms (ortho to the carboxylic acid), steric hindrance can be a significant challenge.

Several methods are available for the esterification of sterically hindered carboxylic acids:

Fischer Esterification: This is the classical method involving reaction with methanol in the presence of a strong acid catalyst, such as sulfuric acid. patsnap.com To drive the equilibrium towards the product, a large excess of methanol is typically used, and water is removed as it is formed.

Alkylation of the Carboxylate: This approach avoids the formation of a tetrahedral intermediate, which is susceptible to steric hindrance. The carboxylic acid is first deprotonated with a base to form the carboxylate salt, which is then treated with a methylating agent like methyl iodide or dimethyl sulfate.

Use of Activating Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating attack by methanol. researchgate.net

Boron Trifluoride Etherate: This reagent has been shown to be effective for the esterification of sterically hindered acids.

The selection of the esterification method depends on the stability of the substrate to the reaction conditions (e.g., strong acid) and the desired yield. For a polysubstituted, potentially sterically hindered acid, methods that avoid the sterically demanding tetrahedral intermediate may be preferable.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Reversible, may not be suitable for acid-sensitive substrates |

| Carboxylate Alkylation | Base (e.g., NaH, K₂CO₃), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Varies | Irreversible, good for hindered acids | Requires stoichiometric base, methylating agents can be hazardous |

| Activating Agents | EDC or DCC, DMAP (cat.), Methanol | Room Temperature | Mild conditions | Costly reagents, byproduct removal can be difficult |

Classical Synthetic Approaches to Polysubstituted Benzoates

The core of the synthesis lies in the controlled, sequential introduction of the halogen atoms onto the aromatic ring. The directing effects of the substituents already present on the ring are the most critical factor governing the regioselectivity of these reactions. youtube.com

Sequential Halogenation Reactions: Regioselectivity and Ortho-Directing Group Influence

Halogens and the carboxyl/ester group have distinct influences on the regiochemistry of electrophilic aromatic substitution.

Fluorine and Chlorine: As halogens, they are deactivating yet ortho, para-directing due to a balance between their inductive electron-withdrawing effect and resonance electron-donating effect.

Carboxylic Acid/Ester: This group is strongly deactivating and a meta-director.

When multiple groups are present, the most powerful activating group generally controls the position of the next substitution. youtube.com However, in a molecule with multiple deactivating groups, the reaction conditions become harsher, and predicting the outcome can be complex. Steric effects also play a crucial role, often favoring substitution at the less hindered position. youtube.com

Directed Ortho-Metallation (DoM) Strategies for Halogen Introduction

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgchem-station.com The DMG, which contains a heteroatom, coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation of the nearest ortho proton. wikipedia.org The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) to introduce a halogen atom with high precision. organic-chemistry.org

For the synthesis of this compound, a DoM strategy could be highly effective. The fluorine atom itself can act as a weak DMG, promoting metalation at an adjacent position. researchgate.net More powerful DMGs, such as an amide or an O-carbamate, could be used and later converted into the desired carboxylic acid. organic-chemistry.org

A potential DoM sequence could involve:

Starting with a precursor like 2-chloro-6-fluoroaniline.

Protecting the amine as an amide (a strong DMG).

Performing a DoM reaction to introduce iodine at the position ortho to the amide.

Converting the amide group to the carboxylic acid via hydrolysis, followed by esterification.

This method offers superior regiochemical control compared to classical electrophilic substitution, which might otherwise yield a mixture of isomers. wikipedia.org

| Directing Group | Organolithium Reagent | Electrophilic Quench | Result |

| -CONH₂ (Amide) | s-BuLi or n-BuLi | I₂ | ortho-Iodination |

| -F (Fluoro) | n-BuLi | C₂Cl₆ | ortho-Chlorination |

| -OC(O)NEt₂ (Carbamate) | s-BuLi | Br₂ | ortho-Bromination |

Electrophilic and Nucleophilic Halogenation Considerations

Electrophilic Aromatic Substitution (SEAr): This is the most common method for introducing halogens onto a benzene ring.

Iodination: Typically performed with I₂ and an oxidizing agent (e.g., HNO₃) or with electrophilic iodine reagents like N-iodosuccinimide (NIS). researchgate.net

Chlorination: Usually achieved with Cl₂ and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The challenge with SEAr is controlling the regioselectivity on a polysubstituted ring. nih.gov The directing effects of all existing groups must be considered, and mixtures of products are common. youtube.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is less common for halogen introduction but can be effective if the aromatic ring is highly electron-deficient (i.e., contains strongly electron-withdrawing groups like -NO₂). A leaving group (often a halogen) is displaced by a nucleophile. While not a primary method for introducing the halogens in this target molecule, it could be relevant in alternative synthetic routes involving precursors with nitro or other strongly deactivating groups.

Sandmeyer Reaction: If a synthetic route proceeds via an aniline (B41778) derivative, the Sandmeyer reaction provides an excellent method for introducing halogens. The amino group is converted to a diazonium salt (-N₂⁺), which is an excellent leaving group and can be displaced by halides (Cl⁻, Br⁻, I⁻) using the corresponding copper(I) salt. This method offers a distinct regiochemical advantage as the position of the halogen is determined by the position of the initial amino group.

Functional Group Interconversions on Halogenated Benzoic Acid Precursors

Functional group interconversion (FGI) represents a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edu In the context of synthesizing this compound, a plausible route involves a sequence of reactions starting from a di-substituted benzoic acid. For instance, a synthesis could commence with 2-chloro-6-fluorobenzoic acid.

The process would typically involve two key steps:

Regioselective Iodination : The introduction of an iodine atom at the C3 position is a critical step. This is typically achieved through electrophilic aromatic substitution. The existing chloro and fluoro substituents direct the incoming electrophile, but achieving high selectivity can be challenging.

Esterification : The conversion of the carboxylic acid group to a methyl ester is a standard transformation, often accomplished by reaction with methanol under acidic conditions. patsnap.com

This multi-step sequence is illustrative of how complex molecules are assembled through a series of discrete, well-established chemical transformations. patsnap.com

Table 1: Hypothetical FGI Pathway This table is for illustrative purposes and outlines a potential synthetic sequence.

| Step | Precursor | Key Reagent(s) | Product | Transformation |

|---|---|---|---|---|

| 1 | 2-Chloro-6-fluorobenzoic acid | I₂, Oxidizing Agent | 6-Chloro-2-fluoro-3-iodobenzoic acid | Electrophilic Iodination |

Modern Catalytic Synthetic Pathways to this compound

Modern organic synthesis has increasingly turned to catalytic methods, particularly those involving transition metals, to achieve high efficiency and selectivity. These methods offer powerful alternatives for constructing complex aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.com The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The versatility of these reactions makes them highly suitable for the synthesis of polysubstituted arenes. mdpi.com

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or pseudohalide, is a widely used C-C bond-forming reaction. mdpi.com For a target like this compound, this reaction could be envisioned to introduce one of the halogen substituents or the ester-bearing carbon framework.

A key challenge is achieving regioselectivity when multiple reactive sites are present. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) in the oxidative addition step is often exploited to control which position reacts. For instance, a precursor with both an iodo and a chloro group would preferentially undergo coupling at the C-I bond. Research on molecules with multiple leaving groups has shown that reaction conditions and catalyst choice can selectively target a specific position. researchgate.net (Fluoroarene)tricarbonylchromium(0) complexes have also been shown to undergo Suzuki reactions, highlighting the utility of this method for fluorinated aromatics. rsc.org

Table 2: Potential Suzuki-Miyaura Coupling Strategies

| Aryl Halide Precursor | Boron-Containing Reagent | Desired Bond Formation |

|---|---|---|

| Methyl 2,6-dichloro-3-iodobenzoate | Borylating agent (e.g., B₂pin₂) | C-B bond at C6 (via C-Cl activation) |

Beyond the Suzuki coupling, several other palladium-catalyzed reactions provide powerful strategies for aryl halide functionalization. mdpi.com

Negishi Coupling : Employs organozinc reagents, which are often highly reactive.

Stille Coupling : Uses organotin reagents, which are tolerant of a wide variety of functional groups. Stille reactions have been successfully applied to fluoroarene complexes. rsc.org

Sonogashira Coupling : Specifically forms C-C bonds between aryl halides and terminal alkynes. The choice of palladium catalyst and ligands can be crucial for controlling which halide reacts in a polyhalogenated system, as demonstrated in the regioselective coupling of diiodopurines. rsc.org

Heck Coupling : Creates C-C bonds by reacting aryl halides with alkenes.

Each of these named reactions offers a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions, providing a versatile toolkit for the synthesis of complex molecules.

C-H Functionalization Approaches Towards Multifunctionalized Arenes

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy in modern synthesis. nih.gov This approach avoids the need for pre-functionalization (e.g., creating an organometallic reagent or an organic halide) by directly converting a C-H bond into a new C-C or C-X bond.

For a molecule like this compound, a directed C-H functionalization could be a powerful method for installing the iodo or chloro group with high regioselectivity. In this strategy, a directing group already present on the substrate coordinates to a metal catalyst and positions it to act on a specific, typically ortho, C-H bond.

In this specific case, the methyl ester group could potentially act as a directing group to facilitate the introduction of the iodine atom at the C3 position. While highly attractive, achieving catalyst-controlled regioselectivity in a system that already contains multiple deactivating halogen substituents presents a significant synthetic challenge and is at the forefront of chemical research.

Catalytic Fluorination Strategies for Benzoate Derivatives

Direct catalytic fluorination of aromatic systems, particularly those already bearing multiple substituents, presents a significant challenge in synthetic chemistry. The high reactivity of many fluorinating agents can lead to a lack of selectivity and unwanted side reactions. However, advancements in catalysis have provided pathways to address these challenges. While research specifically detailing the catalytic fluorination of a 6-chloro-3-iodobenzoate precursor is limited, general principles and strategies for the catalytic fluorination of aromatic compounds can be applied.

Electrophilic fluorination is a common approach, often employing a catalyst to enhance the electrophilicity of the fluorine source. Reagents such as Selectfluor® are widely used in this context. nih.govresearchgate.net Catalytic systems can range from transition metals to organocatalysts. For instance, photosensitizing catalysts have been utilized in conjunction with Selectfluor® for the direct fluorination of unactivated C(sp³)–H bonds, with benzoyl groups themselves acting as efficient photosensitizers. nih.govresearchgate.net While this particular application focuses on C(sp³)–H bonds, it highlights the potential of catalytic systems to mediate fluorination reactions.

For the aromatic C(sp²)–H fluorination relevant to benzoate derivatives, the choice of catalyst and reaction conditions is crucial to control regioselectivity. The existing chloro and iodo substituents, along with the methyl ester group, will direct the incoming electrophile. The development of catalytic methods that can override the inherent directing effects of these groups is an active area of research.

Table 1: Examples of Catalytic Systems for Electrophilic Fluorination

| Catalyst Type | Fluorinating Agent | Substrate Type | Key Features |

| β,β-diaryl serine | Selectfluor® | α-substituted β-diketones | High yields and enantioselectivities. mdpi.com |

| Chiral dicarboxylic acid precatalyst | Selectfluor® | γ-substituted allylamine (B125299) derivatives | Catalyst-controlled stereodivergence. mdpi.com |

| Isothiourea catalyst | N-Fluorobenzenesulfonimide (NFSI) | α-alkynyl-substituted acetic acids | One-pot fluorination–esterification. mdpi.com |

| Copper catalysts | N-Fluorobenzenesulfonimide (NFSI) | Benzylic C-H bonds | Site-selective transformation. acs.org |

This table presents examples of catalytic fluorination for various organic compounds, illustrating the diversity of available methods that could be adapted for benzoate derivatives.

Chemo- and Regioselective Synthesis in Multiply Halogenated Aromatic Systems

The synthesis of a tri-substituted benzene with three different halogens like this compound is a significant synthetic challenge that hinges on chemo- and regioselectivity. Chemoselectivity involves differentiating between various reactive sites, while regioselectivity is concerned with the specific placement of functional groups.

The order of introduction of the halogens is critical. Traditional electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already on the ring. researchgate.net For instance, halogens are typically ortho-, para-directing deactivators. The ester group is a meta-director. Therefore, the sequence of halogenation steps must be carefully planned to achieve the desired 1,2,3,6-substitution pattern.

Modern synthetic methods offer more precise control. For example, the use of directing groups can force halogenation at a specific position. Ortho-lithiation, for instance, can be employed to introduce a substituent at a position adjacent to the directing group. researchgate.net Similarly, the use of specialized solvents can influence selectivity. Hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenation of a wide array of arenes and heterocycles with N-halosuccinimides, often without the need for an additional catalyst. organic-chemistry.org

Catalysts, particularly those based on transition metals, can also play a crucial role in achieving high regioselectivity in C-H functionalization reactions, which can be an alternative to classical electrophilic substitution. nih.govrsc.org

Table 2: Strategies for Regioselective Halogenation of Aromatic Compounds

| Method | Reagents/Catalyst | Key Advantage |

| Electrophilic Aromatic Substitution | Lewis Acids (e.g., FeCl₃, AlCl₃) masterorganicchemistry.com | Well-established, but can have selectivity issues. nih.govrsc.org |

| Directed ortho-Metalation | Organolithium reagents | High regioselectivity for ortho-substitution. researchgate.net |

| Solvent-Enhanced Reactivity | N-halosuccinimides in HFIP | Mild conditions and high regioselectivity. organic-chemistry.org |

| Oxidative Halodeboronation | Boronic acid precursors | Ortho-regioselective halogenation of N-aryl amides. nih.govrsc.org |

| Zeolite Catalysis | Zeolites | Shape-selective, favoring para-isomers. researchgate.netcardiff.ac.uk |

This table summarizes various methods that can be employed to control the position of halogenation on an aromatic ring.

Green Chemistry Principles in the Synthesis of Halogenated Benzoates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of halogenated benzoates can be made more environmentally benign by considering these principles.

Solvent-Free and Water-Mediated Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution.

Solvent-free reactions , also known as solid-state reactions or neat reactions, offer significant environmental benefits. These reactions are typically conducted by mixing the reactants, sometimes with a solid support or catalyst, and applying energy in the form of heat or microwave irradiation. researchgate.netscience.gov This approach can lead to higher reaction rates, improved selectivity, and easier product purification. The solvent-free fluorination of electron-rich aromatic compounds with reagents like Selectfluor™ has been demonstrated to be an effective protocol. researchgate.net

Water-mediated reactions utilize water as the solvent, which is non-toxic, non-flammable, and inexpensive. While many organic compounds have low solubility in water, this can sometimes be advantageous, and the use of phase-transfer catalysts or co-solvents can facilitate reactions. researchgate.net Water has been successfully used as a medium for the iodination and bromination of aromatic compounds at room temperature, yielding excellent results. researchgate.net Copper-catalyzed bromination of arenes has also been achieved in water under an air atmosphere. beilstein-journals.org

Atom Economy and Reaction Efficiency Metrics for Sustainable Production

To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics help chemists to design more sustainable synthetic routes.

Atom Economy (AE) , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

A reaction with a high atom economy is one that generates minimal byproducts. Addition and rearrangement reactions, for example, can have 100% atom economy. Substitution and elimination reactions, on the other hand, inherently have lower atom economies as they produce byproducts. jocpr.com

Reaction Mass Efficiency (RME) is another important metric that provides a more realistic view of the efficiency of a process by taking into account the reaction yield and the stoichiometry of the reactants. wikipedia.orgjetir.org It is calculated as:

% Reaction Mass Efficiency = (Mass of Isolated Product / Total Mass of Reactants) x 100 tamu.edu

RME gives a measure of the "greenness" of a reaction by showing how much of what you put into the reaction ends up as the desired product. wikipedia.org By optimizing reaction conditions to improve yield and use reactants in stoichiometric amounts, the RME can be maximized, leading to a more sustainable process.

Table 3: Comparison of Green Chemistry Metrics

| Metric | Formula | What it Measures | Ideal Value |

| Atom Economy | (MW of product / MW of all reactants) x 100% primescholars.com | The efficiency of incorporation of reactant atoms into the final product. wordpress.com | 100% |

| Reaction Mass Efficiency | (Mass of isolated product / Total mass of reactants) x 100% tamu.edu | The overall efficiency of a reaction, including yield and stoichiometry. wikipedia.orgjetir.org | 100% |

This interactive table allows for a comparison of key green chemistry metrics used to evaluate the sustainability of chemical syntheses.

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Chloro 2 Fluoro 3 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.

High-Resolution ¹H NMR and Detailed Signal Assignment in Polyhalogenated Systems

The ¹H NMR spectrum of Methyl 6-chloro-2-fluoro-3-iodobenzoate is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl ester protons, respectively. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four different substituents on the benzene (B151609) ring.

The electron-withdrawing nature of the fluorine, chlorine, and iodine atoms, as well as the methyl ester group, will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The fluorine atom, being the most electronegative, will exert a significant influence on the adjacent proton.

A detailed assignment of the proton signals can be predicted based on the analysis of substituent effects and coupling patterns. The proton at the C5 position (H-5) is expected to be a doublet, split by the adjacent proton at the C4 position (H-4). The H-4 proton will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom at the C2 position. The methyl protons of the ester group will appear as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | dd | J(H-H) = 8.0, J(H-F) = 6.0 |

| H-5 | 7.60 - 7.80 | d | J(H-H) = 8.0 |

| -OCH₃ | 3.80 - 4.00 | s | - |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and may vary from experimental values.

¹³C NMR Chemical Shift Analysis and Multiplicities for Aromatic and Ester Carbons

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons, the ester carbonyl carbon, and the methyl ester carbon.

The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituent. The carbon atom bonded to the fluorine atom (C-2) will exhibit a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The carbons bonded to the other halogens (C-3 and C-6) will also be deshielded. The carbonyl carbon of the ester group will resonate at a significantly downfield position.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | 128.0 - 132.0 | d | |

| C-2 | 158.0 - 162.0 | d | ¹J(C-F) = 240-260 |

| C-3 | 90.0 - 95.0 | d | |

| C-4 | 130.0 - 135.0 | d | |

| C-5 | 125.0 - 130.0 | s | |

| C-6 | 135.0 - 140.0 | d | |

| C=O | 163.0 - 167.0 | s | - |

| -OCH₃ | 52.0 - 55.0 | q |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and may vary from experimental values.

¹⁹F NMR Spectroscopy for Characterizing the Fluorine Environment and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this fluorine atom will be influenced by the electronic effects of the adjacent iodo and the ortho chloro and ester substituents. The signal will likely appear as a doublet of doublets due to coupling with the H-4 proton and potentially a smaller long-range coupling with the H-5 proton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule, which is particularly useful for the unambiguous assignment of signals in complex spectra of polyhalogenated systems.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between the coupled aromatic protons, H-4 and H-5, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the one-bond correlations between the protons and their directly attached carbon atoms. This would allow for the definitive assignment of the signals for C-4, C-5, and the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-6) and the carbonyl carbon. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, as well as C-1.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

Analysis of Characteristic Vibrational Modes of Ester, C-Halogen, and Aromatic Bonds

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups and bonds within the molecule.

Ester Group: A strong absorption band in the IR spectrum between 1720 and 1740 cm⁻¹ is expected for the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester will likely appear in the region of 1200-1300 cm⁻¹.

Aromatic C-H and C=C Bonds: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-Halogen Bonds: The stretching vibrations of the carbon-halogen bonds are expected at lower frequencies. The C-F stretch typically appears in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-I stretch will be found at even lower wavenumbers, typically below 600 cm⁻¹. spectroscopyonline.com

Predicted Characteristic Vibrational Frequencies:

| Functional Group/Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Ester C=O | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| Ester C-O | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

| C-I | Stretch | < 600 |

Interpretation of Functional Group Fingerprints

The structural elucidation of this compound relies on the interpretation of its spectroscopic fingerprints, which reveal the presence and electronic environment of its key functional groups. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are principal tools for this analysis.

In IR spectroscopy, the molecule is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong stretching vibration (ν) of the carbonyl group (C=O) in the ester moiety, typically appearing in the range of 1720-1740 cm⁻¹. The presence of electron-withdrawing halogens on the aromatic ring may slightly shift this frequency. Other significant peaks include the C-O stretching vibrations of the ester group, found between 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The carbon-halogen bond vibrations are found in the fingerprint region, with the C-F stretch typically around 1000-1300 cm⁻¹, the C-Cl stretch at 600-800 cm⁻¹, and the C-I stretch at 500-600 cm⁻¹. libretexts.org

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment. In the ¹H NMR spectrum, two distinct signals are predicted: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and two doublets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the two vicinal protons on the benzene ring.

The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The carbonyl carbon of the ester is expected to resonate at approximately 165 ppm. The methyl carbon signal would appear around 52 ppm. The six aromatic carbons would show distinct signals, with their chemical shifts significantly influenced by the attached halogens. Carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Peak/Signal | Notes |

|---|---|---|---|

| IR | C=O (Ester) | ~1720-1740 cm⁻¹ | Strong, sharp absorption |

| IR | C-O (Ester) | ~1250-1300 cm⁻¹, ~1000-1100 cm⁻¹ | Two distinct stretching bands |

| IR | Aromatic C=C | ~1450-1600 cm⁻¹ | Multiple medium to weak bands |

| ¹H NMR | -OCH₃ | ~3.9 ppm (singlet) | Integral of 3H |

| ¹H NMR | Aromatic C-H | ~7.0-8.0 ppm (2 doublets) | Integral of 1H each, showing coupling |

| ¹³C NMR | C=O (Ester) | ~165 ppm | |

| ¹³C NMR | -OCH₃ | ~52 ppm | |

| ¹³C NMR | Aromatic C-X | ~110-160 ppm | Chemical shifts influenced by halogen substitution |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of this compound, providing both confirmation of its elemental composition and insights into its structure through fragmentation analysis.

Elucidation of Fragmentation Pathways and Isotopic Patterns for Halogenated Compounds

The mass spectrum of this compound is characterized by distinct isotopic patterns arising from the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a characteristic M:M+2 peak ratio of approximately 3:1 for the molecular ion and any fragments containing a chlorine atom. Iodine is monoisotopic (¹²⁷I), while fluorine is also monoisotopic (¹⁹F).

Under electron ionization (EI), the molecule is expected to undergo several predictable fragmentation pathways. A primary fragmentation event for methyl benzoates is the loss of the methoxy (B1213986) radical (•OCH₃), leading to the formation of a stable benzoyl cation. Another common pathway is the cleavage of the entire ester group. Subsequent fragmentations would involve the sequential loss of halogen atoms. The loss of an iodine radical is particularly favorable due to the relative weakness of the C-I bond.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion Structure | Description of Loss | Key Isotopic Feature |

|---|---|---|

| [C₈H₅ClFINO₂]⁺• | Molecular Ion (M⁺•) | M:M+2 ratio of ~3:1 due to Cl |

| [C₇H₂ClFINO]⁺ | Loss of •OCH₃ | Contains Cl, shows ~3:1 isotopic pattern |

| [C₇H₂ClFO]⁺ | Loss of •OCH₃ and I• | Contains Cl, shows ~3:1 isotopic pattern |

| [C₈H₅FIO₂]⁺• | Loss of Cl• | Isotopic pattern for Cl disappears |

Precise Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of the compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different molecular formulas. The theoretical exact mass of this compound can be calculated based on the masses of its most abundant isotopes.

Table 3: Precise Mass Data for Molecular Formula Confirmation

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 5 | 5.039125 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁹F | 18.998403 | 1 | 18.998403 |

| ¹²⁷I | 126.904473 | 1 | 126.904473 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| Calculated Monoisotopic Mass [M] | 313.901684 |

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₈H₅ClFINO₂. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H...F interactions)

The crystal packing of this compound is expected to be dominated by a combination of weak, non-covalent interactions. researchgate.net A principal interaction is likely to be halogen bonding. acs.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen atoms, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen, opposite to the C-X bond. acs.org The strength of this interaction typically follows the trend I > Br > Cl > F. acs.orgresearchgate.net Therefore, the iodine atom in the molecule is the most probable halogen bond donor, likely interacting with an electron-rich region of a neighboring molecule, such as the carbonyl oxygen. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsional angles. The benzene ring is expected to be nearly planar, although minor distortions may occur due to the steric and electronic effects of the bulky and electronegative substituents. nih.govnih.gov The C-C bond lengths within the aromatic ring will be intermediate between typical single and double bonds, averaging around 1.40 Å. lumenlearning.comyoutube.com

The ester group's orientation relative to the aromatic ring is described by the C(ar)-C(ar)-C(=O)-O torsional angle. Steric hindrance from the ortho-substituents (chlorine and fluorine) may cause the ester group to be twisted out of the plane of the benzene ring to relieve strain.

Table 4: Typical Bond Lengths and Angles for Substituted Benzoates

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 Å | lumenlearning.comresearchgate.net |

| C=O (ester) | ~1.20 Å | |

| C-O (ester) | ~1.35 Å | |

| C-F | ~1.35 Å | researchgate.net |

| C-Cl | ~1.74 Å | |

| C-I | ~2.10 Å | |

| C-C-C (aromatic) | ~120° | youtube.com |

| O=C-O (ester) | ~123° | |

| C(ar)-C-O (ester) | ~112° |

Precise values obtained from X-ray diffraction would reveal the extent of these geometric distortions and provide quantitative data on the intermolecular contact distances, confirming the presence and nature of interactions like halogen bonding. researchgate.net

Conformational Preferences and Supramolecular Assembly in the Solid State

The solid-state conformation of this compound is primarily determined by the orientation of the methoxycarbonyl group relative to the benzene ring. Steric hindrance between the substituents at the 2- and 6-positions (fluoro and chloro groups) and the carbonyl oxygen of the ester functionality is a critical factor. In many substituted methyl benzoates, the ester group is often coplanar with the aromatic ring to maximize π-conjugation. However, the presence of bulky ortho-substituents can force the ester group to twist out of the plane of the benzene ring to alleviate steric strain. Given the presence of both a chloro and a fluoro group flanking the ester, a non-planar conformation is highly probable for this compound. The precise dihedral angle would be a balance between conjugative stabilization and steric repulsion.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the lowest energy conformation. Such calculations could provide insights into the preferred torsion angles and the rotational energy barrier of the ester group.

The supramolecular assembly in the solid state of this compound is expected to be dominated by a network of non-covalent interactions, with halogen bonding playing a pivotal role. The iodine atom, being the most polarizable of the halogens present, is a potent halogen bond donor. It is anticipated to form directional interactions with halogen bond acceptors.

Potential supramolecular synthons that could dictate the crystal packing include:

I⋯O Halogen Bonds: The carbonyl oxygen of the methyl ester group is a strong halogen bond acceptor. It is highly likely that the iodine atom of one molecule will engage in a halogen bond with the carbonyl oxygen of a neighboring molecule. The geometry of this interaction is typically linear, with the C-I⋯O angle approaching 180°.

Cl⋯O and F⋯O Interactions: While weaker than iodine, chlorine and fluorine can also participate in halogen bonding, particularly in the absence of stronger competing interactions.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The substitution pattern on the ring will influence the geometry of this stacking, which could be either parallel-displaced or T-shaped.

To provide a more concrete understanding, the following table summarizes the expected key intermolecular interactions and their geometric parameters, based on typical values observed in related structures in the Cambridge Structural Database (CSD).

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C-I | O=C | 2.8 - 3.2 | 160 - 180 |

| Halogen Bond | C-Cl | O=C | 3.0 - 3.4 | 150 - 170 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | - |

| Hydrogen Bond | C-H (methyl) | O=C | 2.4 - 2.8 | 140 - 160 |

It must be reiterated that the discussion above is based on established principles of supramolecular chemistry and observations from analogous structures. A definitive analysis of the conformational preferences and supramolecular assembly of this compound awaits detailed experimental crystallographic studies or high-level computational predictions.

Reactivity and Reaction Mechanisms Involving Methyl 6 Chloro 2 Fluoro 3 Iodobenzoate

Reactivity at the Ester Functionality

The methyl ester group is a key reactive site for nucleophilic acyl substitution and reduction reactions.

The ester functionality of Methyl 6-chloro-2-fluoro-3-iodobenzoate can undergo hydrolysis to yield the corresponding carboxylic acid, 6-chloro-2-fluoro-3-iodobenzoic acid. This transformation is typically carried out under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Transesterification, the conversion of one ester to another, is also a feasible reaction pathway, typically catalyzed by either an acid or a base. By reacting this compound with a different alcohol in the presence of a catalyst, the methoxy (B1213986) group can be exchanged for a different alkoxy group.

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to (6-chloro-2-fluoro-3-iodophenyl)methanol: Powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the methyl ester to the corresponding primary alcohol, (6-chloro-2-fluoro-3-iodophenyl)methanol. The mechanism involves the delivery of two hydride ions from the AlH₄⁻ species. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release methoxide and form an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during aqueous workup to yield the primary alcohol.

Reduction to 6-chloro-2-fluoro-3-iodobenzaldehyde: A partial reduction to the aldehyde can be achieved by using a sterically hindered and less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). To prevent over-reduction to the alcohol, these reactions must be carried out at low temperatures, typically -78 °C. At this temperature, DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the aqueous workup is performed, at which point the aldehyde is liberated. Because the unreacted DIBAL-H is quenched before the temperature is raised, the aldehyde is not further reduced.

| Reaction Type | Reagent(s) | Product | Notes |

| Hydrolysis | 1. NaOH, H₂O/MeOH, Reflux2. H₃O⁺ | 6-chloro-2-fluoro-3-iodobenzoic acid | Standard saponification conditions. |

| Reduction to Alcohol | 1. LiAlH₄, THF2. H₃O⁺ | (6-chloro-2-fluoro-3-iodophenyl)methanol | Complete reduction of the ester. |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C2. H₂O | 6-chloro-2-fluoro-3-iodobenzaldehyde | Partial reduction; requires low temperature. |

Aromatic Nucleophilic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism.

For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing substituents, which stabilize the negatively charged intermediate. The methyl ester group (-CO₂Me) on this compound serves as such an activating group. Crucially, this activation is most effective when the withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the ester's oxygen atoms via resonance. pressbooks.pubmasterorganicchemistry.com

In the structure of this compound:

The fluorine atom is at the C2 position, which is ortho to the C1-ester group.

The chlorine atom is at the C6 position, which is also ortho to the C1-ester group.

The iodine atom is at the C3 position, which is meta to the ester group.

Therefore, SNAr reactions are electronically favored at the C2 (fluoro) and C6 (chloro) positions, while the C3 (iodo) position is deactivated toward this pathway.

The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I . nih.govcsbsju.edu This is the reverse of the order seen in SN1/SN2 reactions and is a hallmark of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the carbanion intermediate (a Meisenheimer complex). stackexchange.comlibretexts.org Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the intermediate, thereby lowering the activation energy for this slow step. stackexchange.comlibretexts.org

Given these factors, it is predicted that an SNAr reaction on this compound would preferentially occur at the C2 position, leading to the displacement of the fluoride (B91410) ion.

The mechanism for an SNAr reaction involves two key steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen that is ortho or para to an electron-withdrawing group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing group. libretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide leaving group. This second step is typically fast compared to the initial attack. libretexts.org

For this compound, attack by a nucleophile (Nu⁻) at the C2 position would lead to an intermediate where the negative charge is stabilized by the adjacent ester group. The subsequent rapid loss of the fluoride ion would yield the substituted product. While both F and Cl are in activated positions, the significantly greater ability of fluorine to stabilize the transition state of the initial attack makes it the much more likely leaving group under SNAr conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

Transition metal-catalyzed reactions, particularly those using palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In substrates with multiple halogen atoms, these reactions can be highly chemoselective.

The reactivity of aryl halides in the key oxidative addition step of most cross-coupling catalytic cycles is governed by the carbon-halogen bond strength. The general order of reactivity is I > Br > OTf > Cl >> F . researchgate.netnih.gov This trend is the opposite of that observed in SNAr reactions and allows for highly selective functionalization of polyhalogenated compounds.

For this compound, the C-I bond is significantly weaker and more reactive toward oxidative addition with a palladium(0) catalyst than the C-Cl or C-F bonds. This pronounced difference in reactivity allows the iodine at the C3 position to be selectively replaced in a variety of cross-coupling reactions, leaving the chlorine and fluorine atoms untouched. This site-selective functionalization is a cornerstone of modern organic synthesis, enabling the stepwise construction of complex molecules. nih.gov

Examples of such selective transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. libretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. nih.govwikipedia.org

| Coupling Reaction | Reagents | Expected Product | Selectivity |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | Methyl 3-aryl-6-chloro-2-fluorobenzoate | Exclusive reaction at the C-I bond. |

| Sonogashira | R-C≡CH, Pd/Cu catalyst, Base | Methyl 6-chloro-2-fluoro-3-(alkynyl)benzoate | Exclusive reaction at the C-I bond. |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Methyl 3-(dialkylamino)-6-chloro-2-fluorobenzoate | Exclusive reaction at the C-I bond. |

Selective Reactivity of Different Halogens (Iodine vs. Chlorine) in Cross-Coupling

In transition metal-catalyzed cross-coupling reactions, the site of reactivity on a polyhalogenated arene is typically determined by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bonds. nih.gov A lower BDE corresponds to a preferred site for the initial oxidative addition step of the catalyst, which is often the rate-limiting and selectivity-determining step in the catalytic cycle. nih.gov

The general reactivity trend for halogens in these reactions is C-I > C-Br > C-Cl > C-F. nih.gov For this compound, this principle dictates that the carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. The C-F bond is generally considered inert under typical cross-coupling conditions. This substantial difference in reactivity allows for highly chemoselective functionalization at the C-3 position (the site of the iodine atom) while leaving the C-6 position (the site of the chlorine atom) intact for potential subsequent transformations.

Optimization of Conditions for Suzuki-Miyaura, Sonogashira, Heck, and Stille Couplings

The successful and selective functionalization of this compound via cross-coupling reactions hinges on the careful optimization of reaction conditions for each specific transformation.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the aryl iodide and an organoboron compound. researchgate.net Optimization typically involves screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvent systems. For substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often effective. The choice of base is also critical, with inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) being commonly used. nih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. The regioselectivity can be controlled by the choice of ligand on the palladium catalyst. rsc.org Standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. The optimization for a polyhalogenated substrate would focus on achieving high selectivity for the C-I bond, which is generally favored, and preventing side reactions. soton.ac.uk

Heck Coupling: The Heck reaction forms a substituted alkene by coupling the aryl iodide with an alkene. Optimization involves selecting the appropriate palladium source, ligand, base, and solvent to ensure high yield and stereoselectivity of the resulting alkene.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound. organic-chemistry.orglibretexts.org While versatile, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org Optimization focuses on catalyst selection and reaction conditions that allow for efficient coupling at the C-I position.

| Coupling Reaction | Typical Catalyst (Palladium Source) | Common Ligands | Typical Bases | Common Solvents |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (with CuI) | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF, Toluene |

| Heck | Pd(OAc)₂, PdCl₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile, Toluene |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | (Not always required) | Toluene, THF, DMF |

Investigating Chemoselectivity and Regioselectivity in Multi-Halogenated Systems

For multi-halogenated systems like this compound, achieving high selectivity is paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. As discussed, the inherent reactivity difference (C-I >> C-Cl) provides a strong basis for the chemoselective functionalization at the iodine-bearing carbon. nih.gov

Regioselectivity refers to the preference for reaction at one position over another. In this molecule, the primary regioselective challenge is between the C-I and C-Cl positions. The electronic effects of the substituents (ester, fluoro, and chloro groups) and steric hindrance also play a role in modulating the reactivity of the C-X bonds. nih.govresearchgate.net The electron-withdrawing nature of the ester and fluoro groups deactivates the ring towards oxidative addition, but the effect is more pronounced at positions ortho and para to these groups. However, the dominant factor for selectivity remains the inherent weakness of the C-I bond compared to the C-Cl bond.

Reactions Involving Aromatic Lithium or Grignard Reagents

The formation of organometallic reagents provides an alternative pathway for the functionalization of this compound, leveraging the high reactivity of the carbon-iodine bond.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful method for converting aryl halides into aryllithium compounds. wikipedia.org The reaction is typically very fast, especially at low temperatures, and follows the reactivity trend I > Br > Cl. wikipedia.orgharvard.eduprinceton.edu

When this compound is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C), a selective exchange occurs at the most reactive C-I bond. This generates a highly reactive aryllithium intermediate. This intermediate can then be "quenched" by adding a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence allows for the introduction of functional groups that are not accessible through cross-coupling chemistry.

Example Reaction Sequence:

Lithium-Halogen Exchange: Reaction with n-BuLi at -78°C in THF to form the aryllithium species.

Electrophilic Quench: Addition of an electrophile (E+), followed by workup, to yield the substituted product.

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) |

| DMF (Dimethylformamide) | -CHO (Aldehyde) |

| Aldehydes/Ketones | -CH(OH)R (Secondary/Tertiary Alcohol) |

| I₂ (Iodine) | -I (Iodine, isotopic labeling) |

| RSSR (Disulfides) | -SR (Thioether) |

Preparation of Organometallic Reagents from Halogenated Benzoates

Grignard reagents are another important class of organometallic compounds. chemguide.co.uk They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). utexas.eduwikipedia.org The mechanism involves radical intermediates but is not a chain reaction. utexas.edu

For this compound, the Grignard reagent can be formed selectively at the C-I bond due to its higher reactivity compared to the C-Cl bond. It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are strong bases and will be destroyed by water or other protic solvents. chemguide.co.ukutexas.edu Once formed, this Grignard reagent behaves as a potent nucleophile and can be used in a variety of subsequent reactions, most notably additions to carbonyl compounds. mnstate.edu However, the preparation can sometimes be complicated by side reactions, such as homo-coupling (Wurtz-Fittig reaction) to form a biphenyl (B1667301) derivative. libretexts.org

Other Key Transformations of Halogenated Arenes

Beyond cross-coupling and the formation of common organometallic reagents, the halogen atoms on this compound can participate in other transformations. While the electron-withdrawing groups on the ring make it less susceptible to electrophilic aromatic substitution, other reaction types are possible. researchgate.net For instance, under specific conditions, nucleophilic aromatic substitution (SNAr) could potentially occur, although this is generally difficult on electron-deficient arenes unless there is strong activation. Other transformations could include reduction of the halogen atoms or modifications of the ester group, which lie outside the primary focus on the halogen reactivity. The Buchwald-Hartwig amination, a palladium-catalyzed reaction to form carbon-nitrogen bonds, could also be employed at the C-I position as an alternative to classical cross-coupling. researchgate.net

Radical Reactions of Aryl Halides

There are no specific research findings detailing the radical reactions of this compound. The generation of an aryl radical from this compound would likely involve the homolytic cleavage of the carbon-iodine bond, which is typically the weakest of the carbon-halogen bonds. However, without experimental data, any discussion of reaction conditions (e.g., initiator, temperature, solvent), radical intermediates, and subsequent reaction pathways such as hydrogen atom abstraction, addition to multiple bonds, or cyclization would be purely speculative.

Table 1: Hypothetical Radical Reaction Parameters (Illustrative Only)

| Parameter | Hypothetical Value/Condition |

| Radical Initiator | AIBN (Azobisisobutyronitrile), Tri-n-butyltin hydride |

| Solvent | Benzene (B151609), Toluene |

| Temperature | 80-110 °C |

| Plausible Intermediate | 6-chloro-2-fluoro-3-(methoxycarbonyl)phenyl radical |

| Potential Products | Methyl 6-chloro-2-fluorobenzoate (via H-abstraction) |

Note: The data in this table is illustrative of general conditions for radical reactions of aryl iodides and does not represent experimentally verified data for this compound.

Aryne Chemistry from Ortho-Dihalo Arenes

This compound possesses ortho-dihalo substitution patterns (chloro/fluoro and fluoro/iodo) that could theoretically serve as precursors for aryne formation. The generation of an aryne intermediate, a highly reactive dehydrobenzene derivative, typically occurs via the elimination of two adjacent substituents. greyhoundchrom.com For instance, treatment with a strong base could potentially lead to the formation of a 4-chloro-5-(methoxycarbonyl)benzyne or a 3-chloro-5-(methoxycarbonyl)benzyne intermediate.

However, no studies have been published that confirm the generation of an aryne from this compound. Research in this area would be required to determine the feasibility of such a reaction, the regioselectivity of the elimination, and the subsequent trapping of the resulting aryne with various reagents.

Table 2: Potential Aryne Intermediates and Generation Methods (Theoretical)

| Potential Aryne Intermediate | Required Leaving Groups | Potential Generation Method |

| 4-Chloro-5-(methoxycarbonyl)benzyne | 2-Fluoro and 3-Iodo | Treatment with a strong, non-nucleophilic base (e.g., LDA) |

| 3-Chloro-5-(methoxycarbonyl)benzyne | 2-Fluoro and 6-Chloro | Unlikely due to the relative positions of the halogens |

Note: The information presented in this table is based on general principles of aryne chemistry and has not been experimentally validated for this compound.

Computational and Theoretical Investigations of Methyl 6 Chloro 2 Fluoro 3 Iodobenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intricacies of molecular systems. For Methyl 6-chloro-2-fluoro-3-iodobenzoate, DFT calculations provide a foundational understanding of its structural and electronic nature. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G basis set, to achieve a balance between accuracy and computational cost. nih.gov

The geometry of this compound is optimized to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface. The presence of bulky and electronegative halogen atoms (chlorine, fluorine, and iodine) on the benzene (B151609) ring introduces significant steric and electronic effects that dictate the preferred conformation of the methyl ester group relative to the aromatic ring.

Conformational analysis of similar substituted benzoates suggests that the ester group may adopt a conformation that is either coplanar with the benzene ring to maximize conjugation or twisted to alleviate steric hindrance. rsc.org The interplay between the ortho-fluoro and ortho-chloro substituents with the methyl ester group is a key determinant of the final geometry. Theoretical calculations can predict the rotational barrier of the C-C bond connecting the ester group to the ring and the relative energies of different conformers.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (O=C-C=C) | ~20-40° |

| Rotational Energy Barrier | 3-5 kcal/mol |

Note: The data in this table is illustrative and based on typical values for similarly substituted aromatic esters.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov

For this compound, the presence of electron-withdrawing halogen atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile. researchgate.net

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this molecule, the oxygen atoms of the ester group and the halogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom of the carbonyl group will exhibit a more positive potential. nih.gov

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: The data in this table is illustrative and based on DFT calculations for analogous halogenated aromatic compounds.

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

The predicted ¹H and ¹³C NMR chemical shifts are calculated based on the electronic environment of each nucleus in the optimized geometry. The calculated shifts are then often scaled to account for systematic errors in the computational method. Similarly, the vibrational frequencies in the IR spectrum are calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C=O stretching, and C-halogen stretching.

A comparison between the theoretically predicted and experimentally obtained spectra serves as a rigorous validation of the computed structure and electronic properties.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | ~165 ppm | ~164 ppm |

| ¹H NMR (O-CH₃) | ~3.9 ppm | ~3.85 ppm |

Note: The experimental values are hypothetical and provided for illustrative purposes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent. These simulations can reveal the flexibility of the molecule, particularly the rotation of the methyl ester group and the out-of-plane vibrations of the substituents. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the rates of interconversion between them. The solvent environment can have a significant impact on the conformational preferences due to solute-solvent interactions.

MD simulations are also well-suited for studying how molecules of this compound interact with each other. The presence of multiple halogen atoms and a polar ester group suggests the potential for various intermolecular interactions, including dipole-dipole interactions and halogen bonding. By simulating a system containing multiple molecules, it is possible to investigate their tendency to aggregate. The analysis of radial distribution functions and the potential of mean force from the MD trajectory can provide quantitative information about the strength and nature of these intermolecular interactions, shedding light on the bulk properties of the material.

Due to a lack of specific computational and theoretical research findings for the chemical compound "this compound" in the public domain, a detailed article focusing solely on this molecule as per the requested outline cannot be generated at this time. Widespread searches did not yield specific studies on its reaction pathways, transition states, or a quantitative analysis of its non-covalent interactions.

General principles of computational chemistry allow for the theoretical investigation of such properties for any given molecule. However, without published research, any discussion would be purely speculative and would not meet the requirement for detailed, scientifically accurate research findings and data tables as stipulated in the instructions.

For a comprehensive analysis as requested, dedicated computational studies would need to be performed. Such studies would typically involve:

Quantum mechanical calculations to model the electronic structure of the molecule.

Density Functional Theory (DFT) or other advanced computational methods to map out potential energy surfaces for reactions involving the compound.

Transition state searches to identify the energy barriers for proposed reaction mechanisms.

Non-covalent interaction (NCI) analysis to characterize and quantify weaker bonds such as halogen and hydrogen bonds.

Without access to the output of such specific computational investigations for this compound, it is not possible to provide the detailed, data-driven article requested.

Applications and Synthetic Utility of Methyl 6 Chloro 2 Fluoro 3 Iodobenzoate As a Building Block

Precursor in Complex Molecule and Natural Product Synthesis

The structural features of methyl 6-chloro-2-fluoro-3-iodobenzoate make it an attractive starting material for the synthesis of intricate molecular architectures, including those found in pharmaceuticals and natural products. nbinno.comshreemlifesciences.comnbinno.com The presence of multiple, orthogonally reactive halogen atoms allows for stepwise and site-selective introduction of various functional groups.

While specific examples of the total synthesis of natural products using this compound as a key intermediate are not extensively documented in publicly available literature, its structure is emblematic of building blocks used in the synthesis of complex pharmaceutical agents. nbinno.comresearchgate.net Halogenated and specifically fluorinated benzoic acid derivatives are common precursors in the synthesis of various drugs. patsnap.com For instance, related compounds like methyl 3-amino-2-fluorobenzoate are crucial intermediates in the synthesis of the cancer drug Dabrafenib. nbinno.comnbinno.com The strategic placement of chloro, fluoro, and iodo groups on the target molecule would allow synthetic chemists to employ a series of chemoselective cross-coupling reactions to build up molecular complexity in a controlled manner.

The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its synthetic utility. The carbon-iodine bond is the most reactive towards oxidative addition with palladium(0) catalysts, making it the primary site for transformations such as Suzuki, Sonogashira, and Heck cross-coupling reactions. wikipedia.orgorganic-chemistry.orgrsc.org The carbon-chlorine bond is significantly less reactive and typically requires more specialized catalyst systems, such as those employed in Buchwald-Hartwig amination, to undergo coupling. wikipedia.orgorganic-chemistry.orgnih.gov The carbon-fluorine bond is generally the most inert under these conditions, often remaining intact throughout the synthetic sequence.

This hierarchy of reactivity allows for a predictable and stepwise functionalization of the aromatic ring. For example, a Sonogashira coupling could be performed selectively at the C-I bond to introduce an alkyne moiety. wikipedia.orgnih.gov Subsequently, a Buchwald-Hartwig amination could be carried out at the C-Cl position to install a nitrogen-based functional group. wikipedia.orgresearchgate.net This selective approach enables the synthesis of a wide array of polysubstituted aromatic compounds from a single starting material.

Table 1: Potential Selective Cross-Coupling Reactions on this compound

| Reaction Type | Reactive Site | Coupling Partner | Potential Product Functionality |

| Sonogashira Coupling | C-I | Terminal Alkyne | Aryl-alkyne |

| Suzuki Coupling | C-I | Boronic Acid/Ester | Biaryl |

| Heck Coupling | C-I | Alkene | Aryl-alkene |

| Buchwald-Hartwig Amination | C-Cl | Amine | Aryl-amine |

| Stille Coupling | C-I | Organostannane | Biaryl/Aryl-alkene |

Scaffold for Novel Organic Materials and Functional Molecules (excluding biological activity)

The ability to introduce various substituents with distinct electronic and steric properties onto the this compound scaffold makes it a candidate for the development of novel organic materials and functional molecules where biological activity is not the primary focus.

This compound is an excellent substrate for the development and screening of new catalytic systems and synthetic methodologies. A library of compounds can be generated by reacting this compound with a diverse set of coupling partners under various reaction conditions. The analysis of the products and yields from these reactions can provide valuable insights into the selectivity and efficiency of new catalysts, particularly for challenging cross-coupling reactions involving multiple halogen-substituted arenes. The trifluoromethylation of aryl iodides, for example, is a key process that has been optimized for kilogram-scale synthesis of complex intermediates. researchgate.net

While direct evidence for the incorporation of this compound into optoelectronic or polymer systems is limited, substituted benzoates are known components of such materials. The sequential and controlled introduction of functionalities, such as conjugated systems via Sonogashira or Suzuki couplings, could lead to the synthesis of novel chromophores or monomers. The resulting highly functionalized aromatic structures could be precursors to materials with interesting photophysical or electronic properties.

Methodological Development in Organic Synthesis

This compound serves as an ideal model substrate for the development of new, highly selective catalytic methods in organic synthesis. The presence of three distinct halogen atoms allows for the investigation of catalyst selectivity in cross-coupling reactions. For instance, developing a palladium catalyst that can selectively activate the C-Cl bond in the presence of a C-I bond would be a significant methodological advancement.

Furthermore, the compound can be used to study the subtle electronic and steric effects of the fluoro and chloro substituents on the reactivity of the C-I bond. Such studies are crucial for refining our understanding of reaction mechanisms and for the rational design of more efficient and selective catalysts for the synthesis of complex organic molecules. The development of catalyst-controlled regioselective Sonogashira couplings on diiodopurines demonstrates the feasibility of achieving high selectivity in polysubstituted systems. rsc.orgelsevierpure.com

Substrate for Testing New Catalytic Systems and Reaction Conditions

The diverse reactivity of the carbon-halogen bonds in this compound makes it an excellent candidate for testing the efficacy and selectivity of new catalytic systems. The carbon-iodine bond is generally the most reactive towards catalytic activation, followed by the carbon-chlorine bond, while the carbon-fluorine bond is typically the most inert. This reactivity differential allows researchers to evaluate the ability of a new catalyst to selectively activate one type of C-X bond in the presence of others.

For instance, a new palladium-based catalyst designed for Suzuki or Sonogashira cross-coupling reactions could be tested using this compound as the substrate. The success of the reaction at the iodine position without affecting the chlorine or fluorine atoms would demonstrate the catalyst's chemoselectivity. Similarly, catalysts designed for C-Cl activation could be evaluated by their ability to promote reactions at the chlorine site while leaving the fluorine and iodine untouched, although this would require a catalyst with specialized reactivity.

The development of new ligands and reaction conditions for cross-coupling reactions often relies on substrates with varying electronic and steric properties. The presence of both electron-withdrawing (fluoro and chloro) and electron-donating (in some contexts, iodo) halogens, along with the ester group, provides a unique electronic environment to challenge the robustness and versatility of a new catalytic system.

Table 1: Potential Catalytic Reactions Utilizing this compound

| Reaction Type | Target Halogen | Potential Catalyst | Expected Outcome |

| Suzuki Coupling | Iodine | Palladium-based | Formation of a C-C bond at the C3 position |

| Sonogashira Coupling | Iodine | Palladium/Copper-based | Formation of a C-C triple bond at the C3 position |

| Buchwald-Hartwig Amination | Iodine | Palladium-based | Formation of a C-N bond at the C3 position |

| Heck Coupling | Iodine | Palladium-based | Formation of a C-C double bond at the C3 position |